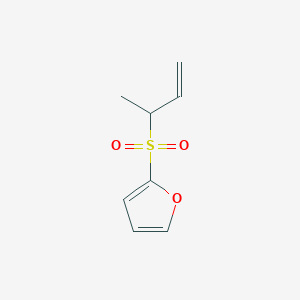

2-(But-3-ene-2-sulfonyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

88576-58-3 |

|---|---|

Molecular Formula |

C8H10O3S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

2-but-3-en-2-ylsulfonylfuran |

InChI |

InChI=1S/C8H10O3S/c1-3-7(2)12(9,10)8-5-4-6-11-8/h3-7H,1H2,2H3 |

InChI Key |

VLMFVKXYIUZSSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)S(=O)(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 but 3 Ene 2 Sulfonyl Furan and Analogous Structures

Direct Construction of Furan-Substituted Vinyl Sulfones

The direct construction of furan-substituted vinyl sulfones represents an efficient approach to the target molecule and its analogs. This is often achieved through cyclization reactions where the furan (B31954) ring is formed from acyclic precursors already containing the necessary sulfonyl moiety.

Cyclization Reactions for Furan Ring Formation with Integrated Sulfonyl Groups

The formation of the furan ring with a pre-installed sulfonyl group can be accomplished through several powerful synthetic methods, including oxidative cyclizations, transition-metal-catalyzed cycloisomerizations, and base-promoted domino reactions.

Oxidative cyclization offers a direct route to sulfonyl-substituted furans. For instance, a copper-mediated cascade reaction involving Michael addition and oxidative cyclization has been established for the synthesis of sulfonyl-substituted furans. This method utilizes aldehydes and acylacetonitriles as starting materials. Another approach involves the hypoiodite-catalyzed oxidative cyclization of Michael adducts of chalcones with 1,3-dicarbonyl compounds, providing a versatile pathway to substituted furans.

A notable example of oxidative cyclization is the silver(I)-catalyzed reaction of 1,4-diynamide-3-ols with N-oxides. This process leads to the divergent synthesis of 2-substituted furan-4-carboxamide derivatives, where the sulfonamide group can be varied. For example, 1,4-diynamide-3-ols bearing different aryl groups on the sulfonamide have been shown to yield the corresponding furan products in good yields.

A photocatalytic cyclization of 2,3-allenoic acids with sulfonyl chlorides has also been developed to produce 4-sulfonylated furan-2(5H)-ones. This reaction is mediated by an iridium-

Introduction of the But-3-ene-2-sulfonyl Moiety onto Functionalized Furan Precursors

Coupling Reactions Involving Furan Nucleophiles/Electrophiles with Butenyl Sulfonyl Sources

The direct coupling of a furan moiety with a butenyl sulfonyl source represents a primary strategy for constructing the target molecule. This can be achieved through several well-established coupling reactions. For instance, a metalated furan, acting as a nucleophile, can react with a butenyl sulfonyl halide. A common approach involves the lithiation of furan at the 2-position using an organolithium reagent like n-butyllithium, followed by quenching with an appropriate sulfonyl chloride.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed. In a Suzuki-type reaction, a 2-furylboronic acid could be coupled with a vinyl halide bearing the sulfonyl group. Conversely, a sulfonyl-substituted furan could be coupled with a butenyl organometallic reagent.

Indirect Synthetic Pathways via Precursor Modifications

Indirect methods, which involve the modification of a precursor molecule already containing the furan and sulfur moieties, are powerful alternatives for synthesizing the target compound.

Oxidation of Furan-Substituted Thioethers and Sulfoxides to Sulfones

A widely used and reliable method for the synthesis of sulfones is the oxidation of the corresponding thioethers (sulfides). This multi-step approach first involves the synthesis of a furan-substituted thioether, which is then oxidized. The oxidation can be controlled to yield the sulfoxide (B87167) as an intermediate, which is subsequently oxidized further to the desired sulfone.

Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalytic amount of acetic acid, and meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can be tuned to favor the formation of the sulfone over the sulfoxide. For example, using an excess of the oxidizing agent and higher temperatures typically drives the reaction to completion, yielding the sulfone.

Table 1: Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid (catalyst), elevated temperatures | |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) as solvent, room temperature | |

| Potassium Permanganate (KMnO₄) | Acetic Acid |

Elimination Reactions for the Formation of the Vinyl Sulfone Moiety

The but-3-ene-2-sulfonyl group, which is a type of vinyl sulfone, can be generated through an elimination reaction from a suitable precursor. This strategy often involves the synthesis of a β-haloethyl sulfone, which then undergoes dehydrohalogenation upon treatment with a base to form the double bond.

For example, a 2-furylsulfonyl precursor could be reacted with a 2,3-dihalobutane. The resulting intermediate would then be subjected to an elimination reaction, promoted by a base like triethylamine (B128534) or sodium hydroxide, to install the double bond and form the vinyl sulfone moiety. The regioselectivity of the elimination is a key consideration in this approach.

Functional Group Interconversions on the But-3-ene Chain

Another synthetic avenue involves modifying a pre-existing butenyl chain attached to the 2-furylsulfonyl group. This could entail various functional group interconversions. For instance, one could start with a but-3-yn-2-ol attached to the furan-sulfonyl moiety. A subsequent partial reduction of the alkyne to an alkene, for example, using Lindlar's catalyst, would yield the desired but-3-ene structure.

Alternatively, a Wittig reaction could be employed. A phosphonium (B103445) ylide derived from a methyl ketone attached to the 2-furylsulfonyl group could react with formaldehyde (B43269) to generate the terminal alkene of the but-3-ene chain. This method offers good control over the placement of the double bond.

Stereoselective and Enantioselective Synthesis of Furan-Sulfonyl Systems

Achieving stereocontrol in the synthesis of furan-sulfonyl compounds is crucial, especially when the butenyl chain contains a stereocenter, as in 2-(but-3-ene-2-sulfonyl)furan. Enantioselective methods can be applied at various stages of the synthesis.

One prominent approach is the use of chiral catalysts in the oxidation of the thioether to the sulfoxide. For instance, modified Sharpless asymmetric epoxidation conditions, using a chiral titanium complex, can effect the enantioselective oxidation of sulfides to sulfoxides. While the sulfone itself is achiral at the sulfur atom, a chiral sulfoxide intermediate can be a valuable precursor for further stereospecific transformations.

Stereoselective reductions of a ketone on the butenyl chain could also be used to introduce a chiral center. For example, the reduction of a 2-furylsulfonyl-but-3-en-2-one with a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata) would yield the corresponding alcohol with high enantioselectivity.

Solid-Phase Organic Synthesis (SPOS) Strategies for Furan-Sulfone Scaffolds

Solid-phase organic synthesis (SPOS) offers a high-throughput method for the preparation of libraries of furan-sulfone compounds. In a typical SPOS approach, a furan-containing molecule is first anchored to a solid support (resin). Subsequent reactions are then carried out on this resin-bound substrate.

For the synthesis of furan-sulfone scaffolds, a furan derivative could be attached to the resin, for example, via an ester or ether linkage. The resin-bound furan could then be subjected to sulfonation or coupling with a sulfonyl-containing fragment. The subsequent modifications, such as the construction of the butenyl chain, would also be performed on the solid phase. The final product is then cleaved from the resin in the last step. This methodology allows for the rapid generation of a diverse range of analogs for screening purposes, as purification is simplified to washing the resin between steps.

Multi-component and Cascade Reactions Yielding Furan-Sulfonyl Frameworks

A notable example of a cascade reaction leading to sulfonylfurans involves the reaction of β-ketosulfones with α-functionalized nitroalkenes. figshare.com Specifically, the reaction between β-ketosulfones and nitroallylic acetates results in the formation of tetrasubstituted sulfonylfurans. This transformation proceeds through a cascade involving an initial SN2' reaction, followed by an intramolecular Michael addition and subsequent aromatization to yield the furan ring. figshare.com This method offers a direct route to highly substituted furan-sulfonyl frameworks.

Another significant approach is a three-component reaction catalyzed by copper(II) that combines 2,3-allenoic acids, a sulfur dioxide source, and aryldiazonium tetrafluoroborates. acs.org This reaction yields 4-sulfonylated furan-2(5H)-ones under mild conditions. The process is initiated by the radical addition of an arylsulfonyl radical to the central carbon of the 2,3-allenoic acid. This methodology is compatible with various functional groups. As a source of sulfur dioxide, both sodium metabisulfite (B1197395) and DABCO·(SO2)2 (a complex of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide) have been shown to be effective. acs.org

The following table summarizes the scope of the copper(II)-catalyzed three-component reaction for the synthesis of 4-sulfonylated furan-2(5H)-ones.

| Entry | 2,3-Allenoic Acid | Aryldiazonium Tetrafluoroborate | SO2 Source | Yield (%) |

| 1 | Phenyl-substituted | 4-Methylphenyl | Na2S2O5 | 85 |

| 2 | Ethyl-substituted | 4-Methoxyphenyl | DABCO·(SO2)2 | 78 |

| 3 | Phenyl-substituted | 4-Chlorophenyl | Na2S2O5 | 82 |

| 4 | Butyl-substituted | Phenyl | DABCO·(SO2)2 | 75 |

| 5 | Phenyl-substituted | 4-Bromophenyl | Na2S2O5 | 80 |

Cascade reactions have also been developed for the synthesis of dihydrofurans bearing a sulfonyl group. For instance, the reaction of β-ketosulfones with α-bromonitroalkenes proceeds via a cascade Michael addition-cyclization to produce nitrodihydrofurans with a sulfonyl substituent in high yields. figshare.com

Furthermore, the synthesis of vinyl sulfone-modified tetrahydrofurans, which are hydrogenated analogs of the target furan-sulfonyl structures, has been achieved from carbohydrate derivatives. mdpi.com For example, an α-anomeric arabino sulfide (B99878) can be converted through a series of steps including deprotection, selective protection, reduction, tosylation, oxidation to the sulfone, and mesylation to yield a vinyl sulfone-modified tetrahydrofuran. mdpi.com

While a direct multi-component or cascade synthesis for the specific compound this compound is not prominently documented, the principles demonstrated in the synthesis of analogous furan-sulfonyl and furanone-sulfonyl frameworks highlight the potential of these advanced synthetic strategies. The modularity of these reactions offers a pathway to a diverse range of substituted furan-sulfonyl compounds.

The table below presents examples of sulfonylfuran derivatives synthesized through cascade reactions.

| Starting Material 1 (β-Ketosulfone) | Starting Material 2 (Nitroallylic Acetate) | Base | Solvent | Product | Yield (%) |

| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | (E)-1-Nitro-4-phenylbut-2-en-1-yl acetate | K2CO3 | MeCN | 2-Benzoyl-5-methyl-3-(phenylsulfonyl)-furan | 75 |

| 1-(4-Chlorophenyl)-2-(tosyl)ethan-1-one | (E)-1-Nitro-4-phenylbut-2-en-1-yl acetate | Cs2CO3 | DMF | 2-(4-Chlorobenzoyl)-5-methyl-3-tosyl-furan | 82 |

| 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one | (E)-1-Nitro-4-(p-tolyl)but-2-en-1-yl acetate | K2CO3 | MeCN | 2-(4-Methoxybenzoyl)-5-methyl-3-(methylsulfonyl)-furan | 78 |

A three-component reaction involving salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (B91410) (CESF), and various heterocycles has been explored for the construction of novel sulfonyl fluoride derivatives. researchgate.net Although pyrrole (B145914) and indole (B1671886) successfully yielded the corresponding chromene-embedded sulfonyl fluorides, the reaction with furan did not produce the desired product under the tested conditions. researchgate.net This indicates that the success of these multi-component reactions can be highly dependent on the nature of the heterocyclic partner.

Mechanistic Investigations of Transformations Involving 2 but 3 Ene 2 Sulfonyl Furan and Its Congeners

Mechanistic Studies of Furan (B31954) Ring Formation in the Presence of Sulfonyl Groups

The synthesis of the furan ring, particularly when substituted with sulfonyl groups, can be achieved through several elegant mechanistic routes. These pathways often involve complex rearrangements and the participation of reactive intermediates.

Pummerer-Type Rearrangements in Furan Synthesis

A powerful method for constructing highly substituted furans involves a Pummerer-type rearrangement. nih.govresearchgate.netacs.org This reaction pathway offers an alternative to traditional condensation or transition-metal-catalyzed methods. acs.org The process can be initiated by the selective oxidation of a sulfur-containing precursor, such as a 2,5-dihydrothiophene, using an inexpensive reagent like N-chlorosuccinimide (NCS) at ambient temperature. nih.govresearchgate.net

The mechanism is thought to proceed through an initial sulfonium (B1226848) intermediate. nih.govresearchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the fate of this intermediate. These studies have revealed the existence of an unprecedented Pummerer-type rearrangement. nih.govresearchgate.net The efficiency and selectivity observed under mild reaction conditions are consistent with the low energy barriers calculated for the additive Pummerer pathway. acs.org In some cases, the reaction involves the electrophilic activation of an alkynyl sulfinyl group, leading to the formation of a sulfurane intermediate which then undergoes the rearrangement to form the furan ring.

A plausible reaction mechanism begins with the electrophilic activation of a sulfoxide (B87167) by an agent like trifluoroacetic anhydride (B1165640) (TFAA), forming a sulfonium intermediate. researchgate.net This is followed by a nucleophilic attack, and subsequent charge-accelerated acs.orgacs.org-sigmatropic rearrangement to yield the furan product. rsc.org The versatility of this method allows for the synthesis of a wide array of functionalized furans. rsc.org

Radical Processes in Furan Annulation

Radical-induced cyclization reactions provide another effective strategy for the construction of furan rings. rsc.org These processes often involve the generation of a radical species that initiates a cascade of events leading to the formation of the heterocyclic ring.

One such approach involves the use of visible light and a photocatalyst to generate a sulfonyl radical from a suitable precursor like sulfonyl iodide. rsc.org This radical can then undergo an α-carbon regioselective addition to an ynamide. This addition triggers a sequence of cyclization, bond cleavage/migration, and further radical addition, ultimately forming the furan ring. rsc.org Labeling experiments have been instrumental in elucidating these mechanistic pathways, confirming that the sulfonyl group first adds to the alkyne, followed by an intramolecular migration. rsc.org

Another strategy utilizes a copper-catalyzed radical sulfonation reaction. rsc.org In this process, a sulfonyl radical, generated from a source like sodium benzenesulfonate, attacks an alkene. The resulting radical intermediate can then undergo intramolecular cyclization, activated by a Lewis acid such as Ag+, to form a vinyl radical. Subsequent oxidation and isomerization steps lead to the final furan product. rsc.org The addition of radical scavengers like TEMPO has been shown to inhibit these reactions, providing strong evidence for the involvement of radical intermediates. rsc.org

A radical chain isomerization of N-sulfonyl ynamides to ketenimines can also trigger aza-Claisen rearrangement for furan dearomatization, leading to functionalized quaternary nitriles with high selectivity. acs.org

Charge-Accelerated Sigmatropic Rearrangements

The formation of furan and benzofuran (B130515) rings can be facilitated by charge-accelerated acs.orgacs.org-sigmatropic rearrangements. rsc.orgresearchgate.nettus.ac.jp This type of reaction is often initiated by the electrophilic activation of a sulfoxide moiety. rsc.org

In one example, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of an activating agent like trifluoroacetic anhydride (TFAA) leads to the synthesis of highly substituted benzofurans. rsc.orgresearchgate.net The mechanism involves the formation of a positively charged intermediate, which accelerates the subsequent acs.orgacs.org-sigmatropic rearrangement. tus.ac.jp This rearrangement is followed by a substituent migration, leading to the final benzofuran product. rsc.orgresearchgate.net

Mechanistic studies have shown that a π-acid catalyst, such as a rhenium or platinum species, can activate an alkyne, promoting a nucleophilic attack and setting the stage for the charge-accelerated acs.orgacs.org-sigmatropic rearrangement. mdpi.com The formation of these charged intermediates enables the migration of functional groups on the aromatic ring, allowing for the synthesis of complex, multi-substituted benzofurans. tus.ac.jp

Detailed Analysis of Reactions at the Vinyl Sulfone Moiety

The vinyl sulfone group is a versatile functional group that can participate in a variety of chemical transformations, acting as a Michael acceptor or as a 2π partner in cycloaddition reactions. nih.gov

Elucidation of Michael Addition Pathways and Transition States

The Michael addition, or conjugate 1,4-addition, is a key reaction of vinyl sulfones. adichemistry.comwikipedia.org The strong electron-withdrawing nature of the sulfone group activates the double bond, making it susceptible to nucleophilic attack. researchgate.net This reaction is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net

The mechanism of the Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of the vinyl sulfone (the Michael acceptor). adichemistry.comwikipedia.org This creates a resonance-stabilized carbanion or enolate intermediate, which is then protonated to give the final adduct. wikipedia.org The reaction is generally under thermodynamic control, favoring the 1,4-addition product, especially at higher temperatures. adichemistry.com

The reactivity and selectivity of vinyl sulfones in Michael additions have been studied in detail. For instance, in competitive reactions, vinyl sulfones react more rapidly and selectively with thiols than acrylates. rsc.org Kinetic studies have shown that the initial stages of nucleophile-catalyzed thiol-Michael additions can be slow due to the rate-limiting attack of the nucleophile on the vinyl group. rsc.org

Computational studies have been employed to model the transition states of Michael additions to vinyl sulfones. In asymmetric Michael additions catalyzed by chiral catalysts, the stereochemical outcome can be explained by the geometry of the transition state. For example, in the addition of aldehydes to vinyl sulfones catalyzed by a chiral bipyrrolidine, a Si,Si transition state model has been proposed to explain the observed enantioselectivity. nih.govacs.org Similarly, in the copper-catalyzed asymmetric addition of tertiary enolates, a transition state where the copper chelates with the oxygen atoms of the sulfonyl group and the enolate is suggested. thieme-connect.com

Mechanistic Aspects of Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Vinyl sulfones are effective dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions due to their electron-deficient nature. nih.govbeilstein-journals.org

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, like a vinyl sulfone, to form a six-membered ring. wikipedia.org The reaction is typically concerted and stereospecific. wikipedia.org The substitution pattern on the vinyl sulfone can be used to control the regiochemistry of the cycloaddition. nih.gov Vinyl sulfones have been used as synthetic equivalents for ethylene (B1197577) in Diels-Alder reactions, providing access to functionalized six-membered rings. acs.org While more reactive than unactivated alkenes, they still have some limitations as dienophiles. researchgate.net

1,3-Dipolar Cycloadditions: The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (e.g., an azide (B81097) or a nitrone) with a dipolarophile to form a five-membered heterocycle. organic-chemistry.org Vinyl sulfones are excellent dipolarophiles in these reactions. beilstein-journals.org The regioselectivity of these cycloadditions can often be controlled by the substituents on the vinyl sulfone. researchgate.net

DFT calculations have been instrumental in understanding the transition states and the origin of regioselectivity in these reactions. acs.orgnih.gov For the reaction of vinyl sulfones with sugar azides, a distortion/interaction model has been used to explain the reversal of regioselectivity. acs.orgnih.gov The reaction is believed to proceed through a concerted [3+2] cycloaddition mechanism. researchgate.net

Role of Sulfonyl Radical Intermediates in Reactions

The chemistry of furan derivatives bearing sulfonyl groups is significantly influenced by the formation of sulfonyl radical intermediates. These highly reactive species are central to a variety of synthetic transformations, including additions, cyclizations, and functional group interconversions. The generation of sulfonyl radicals from precursors like sulfonyl chlorides or via the insertion of sulfur dioxide has been enabled by methodologies such as visible-light photoredox catalysis. researchgate.netresearchgate.net This approach allows for the formation of these radicals under mild conditions, avoiding harsh reagents that might compromise the sensitive furan ring. researchgate.net

Once generated, the sulfonyl radical derived from a compound like 2-(But-3-ene-2-sulfonyl)furan can participate in several reaction pathways. A key reaction is the hydrosulfonylation of alkenes. acs.org In the context of the title compound, this could manifest as an intermolecular reaction with an external alkene or an intramolecular cyclization. Mechanistic studies have shown that the process can involve the addition of the sulfonyl radical to an alkene, followed by a hydrogen atom transfer (HAT) to complete the sequence. researchgate.net Photocatalytic strategies have been developed that allow for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates, which can then be used in reactions such as the hydrosulfonylation of alkenes. acs.org

The formation of sulfonyl radicals can also be initiated from sulfonyl chlorides or sulfonyl hydrazides. researchgate.netresearchgate.net For instance, visible-light-mediated processes can generate sulfonyl radicals from sulfonyl chlorides, which then add to alkynes, propagating a radical chain reaction. researchgate.net These intermediates are versatile and have been employed in the synthesis of a wide array of sulfur-containing compounds. researchgate.net In systems involving furan, the generation of a sulfonyl radical sets the stage for subsequent reactions that can include dearomatization of the furan ring. researchgate.net

A summary of representative reactions involving sulfonyl radical intermediates is presented below.

| Precursor | Radical Generation Method | Subsequent Reaction Type | Ref. |

| N-Sulfonyl Ynamides | Visible Light, Photocatalyst | Radical chain isomerization | researchgate.net |

| Sulfonamides | Visible Light, Photocatalyst | Hydrosulfonylation of alkenes | acs.org |

| Alkanes, SO₂ source (DABSO) | Dual Asymmetric Photocatalysis | C(sp³)-H Sulfonylation | researchgate.net |

| Sulfonyl Chlorides | Visible Light | Addition to alkynes | researchgate.net |

Intramolecular Reactivity and Rearrangements of Butenyl Sulfonyl Furans

The structure of this compound, featuring a furan ring (a diene) connected by a four-atom tether to a terminal alkene (a dienophile), is perfectly primed for intramolecular reactions, most notably the Intramolecular Diels-Alder reaction of the Furan diene (IMDAF). scholaris.caresearchgate.net This type of reaction is a powerful tool in organic synthesis for constructing complex, polycyclic architectures with high stereocontrol from simple, linear precursors. researchgate.net

The IMDAF reaction in congeners of this compound would lead to the formation of an 11-oxatricyclo[6.2.1.0¹⁶]undecene core structure. The reaction involves the [4+2] cycloaddition between the furan ring and the butenyl double bond. Studies on similar systems, such as 6-(2-furyl)hex-1-en-3-ones, have shown that these reactions can be sluggish under thermal conditions alone but can be significantly accelerated using various catalysts or reaction media. scholaris.ca For example, the use of 2.0 M aqueous calcium chloride solution has been shown to promote the IMDAF reaction for substrates that were unreactive in common organic solvents. scholaris.ca Lewis acids like methylaluminum dichloride have also been reported to be highly efficient catalysts, allowing the reaction to proceed at low temperatures. researchgate.net

The stereochemical outcome of the IMDAF reaction is typically governed by an exo-mode of cyclization, leading to a specific arrangement of the substituents on the newly formed rings. scholaris.ca The presence and nature of substituents on either the furan ring or the dienophile tether can influence the reactivity and the diastereoselectivity of the cycloaddition. scholaris.caresearchgate.net

Another potential intramolecular transformation for butenyl sulfonyl furans involves radical cyclization, triggered by the formation of a sulfonyl radical as discussed previously. The radical could add to the tethered alkene, leading to a cyclic sulfone product. Furthermore, rearrangements involving the migration of sulfonyl or sulfinate groups are also known. For example, a copper-catalyzed 1,4-sulfinate migration has been reported in enyne-containing sulfinate esters, which proceeds alongside furan ring formation to yield sulfones. rsc.org

The table below details the conditions and outcomes for IMDAF reactions of furan precursors with four-atom tethers.

| Precursor | Reaction Conditions | Adduct Structure | Yield/Ratio | Ref. |

| 6-(2-Furyl)hex-1-en-3-one | CH₂Cl₂-fluorosil, 6 days, RT | 11-Oxatricyclo[6.2.1.0¹⁶]undec-9-en-5-one | 93:7 (Adduct:SM) | scholaris.ca |

| 5-Methyl-6-(2-furyl)hex-1-en-3-one | 2.0 M CaCl₂(aq), 5 days, RT | 8-Methyl-11-oxatricyclo[6.2.1.0¹⁶]undec-9-en-5-one | 78% | scholaris.ca |

| 6-(2-Furyl)-2-methylhex-1-en-3-one | 2.0 M CaCl₂(aq), 5 days, RT | 6-Methyl-11-oxatricyclo[6.2.1.0¹⁶]undec-9-en-5-one | 60% | scholaris.ca |

| N-Acyl-N-(2-furylethyl)acrylamide | Microwave or Heat | Fused isoindolone | Varies | researchgate.net |

Catalytic Cycles and Kinetic Studies in Furan-Sulfonyl Chemistry

The transformations of furan-sulfonyl compounds are often facilitated by catalytic processes, each defined by a distinct catalytic cycle. For reactions involving sulfonyl radicals, photoredox catalysis is a prominent strategy. researchgate.net A general photocatalytic cycle for a sulfonylation reaction begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then engage in a single-electron transfer (SET) with a sulfonyl precursor. For instance, in a system merging C-H functionalization with sulfur dioxide insertion, a photocatalyst facilitates the formation of alkylsulfonyl radicals from alkanes and a SO₂ source like DABSO (1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate). researchgate.net These radicals then add to an acceptor, such as an unsaturated ketone, and a subsequent hydrogen atom transfer (HAT) regenerates the catalyst and yields the final product. researchgate.net

Catalytic cycles are not limited to radical processes. Transition-metal catalysis, particularly with palladium, is crucial for cross-coupling reactions. acs.org While not specific to furan sulfones, mechanistic studies on palladium-catalyzed desulfinative cross-couplings of aryl sulfinates provide a model. A typical cycle involves:

Oxidative addition of an aryl halide to a Pd(0) complex.

Transmetalation with a sulfinate salt to form a palladium-sulfinate complex.

Reductive elimination to furnish the biaryl sulfone product and regenerate the Pd(0) catalyst. acs.org

Kinetic data for the reaction of various sulfonyl chlorides with aniline (B41778) are summarized below.

| Sulfonyl Chloride | Solvent | k₂ (l mol⁻¹ s⁻¹) at 25°C | Relative Rate | Ref. |

| Benzene- | Methanol | 0.203 | 1.00 | acs.org |

| Thiophene-2- | Methanol | 3.55 | 17.5 | acs.org |

| Furan-2- | Methanol | 5.37 | 26.4 | acs.org |

This data indicates that the furan-2-sulfonyl chloride is significantly more reactive towards aniline than its benzene (B151609) counterpart, highlighting the influence of the heterocyclic ring on the electrophilicity of the sulfonyl group. acs.org

Reactivity and Advanced Transformations of 2 but 3 Ene 2 Sulfonyl Furan

Reactivity of the Furan (B31954) Ring System within a Conjugated Sulfonyl Framework

The furan ring, a five-membered aromatic heterocycle, exhibits a reactivity profile that is significantly influenced by the electronic nature of its substituents. In the case of 2-(But-3-ene-2-sulfonyl)furan, the sulfonyl group's presence introduces a strong electron-withdrawing effect, which profoundly modifies the inherent reactivity of the furan moiety.

Regioselectivity and Chemoselectivity in Furan Ring Modifications

The furan ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. chemicalbook.com Generally, electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions. This preference is attributed to the greater ability of the oxygen heteroatom to stabilize the positive charge in the resulting carbocation intermediate through resonance, which is more effective for attack at the 2-position (three resonance structures) than at the 3-position (two resonance structures). chemicalbook.com

However, the introduction of the but-3-ene-2-sulfonyl group at the 2-position alters this landscape. The sulfonyl group is a powerful electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. This deactivation makes reactions on the furan ring less favorable compared to an unsubstituted furan. wikipedia.org

In terms of regioselectivity, the directing effect of the sulfonyl group must be considered. Electron-withdrawing groups are typically meta-directors in electrophilic aromatic substitution on benzene (B151609) rings. wikipedia.org In the context of the furan ring in this compound, this would suggest that electrophilic attack might be directed to the C4 position. However, the inherent preference of the furan ring for substitution at the C5 position (alpha to the oxygen) still exerts a significant influence. Therefore, a competition between the directing effects of the heteroatom and the sulfonyl group would be expected, potentially leading to a mixture of products or a preference for the C5 position, albeit with a reduced reaction rate.

Chemoselectivity in the modification of this compound is also a key consideration. The molecule possesses two reactive sites: the furan ring and the but-3-ene-2-sulfonyl moiety. The choice of reagents and reaction conditions will determine which part of the molecule reacts. For instance, electrophilic reagents under aromatic substitution conditions would likely target the furan ring, while nucleophiles would be expected to react with the but-3-ene-2-sulfonyl group via conjugate addition.

Role of Sulfonyl Group as an Electron-Withdrawing or Directing Group

The sulfonyl group (-SO₂-) is a classic example of a strong electron-withdrawing group. This property stems from the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate a partial positive charge. The sulfonyl group exerts its electron-withdrawing influence through both inductive effects (-I) and resonance effects (-M).

As a substituent on the furan ring, the sulfonyl group significantly reduces the electron density of the aromatic system. This deactivation makes the furan ring in this compound less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted furan. wikipedia.org

The directing effect of the sulfonyl group in electrophilic aromatic substitution is a consequence of its deactivating nature. By withdrawing electron density, it destabilizes the carbocation intermediates formed during the reaction. The destabilization is most pronounced for attack at the ortho and para positions (C3 and C5 in this case), making the meta position (C4) relatively less deactivated and thus the preferred site of attack. However, as mentioned earlier, this is in competition with the intrinsic directing effect of the furan ring's oxygen atom.

Furthermore, the sulfonyl group can act as a blocking group. masterorganicchemistry.com Under certain conditions, a sulfonyl group can be introduced onto an aromatic ring and later removed, allowing for the synthesis of specific isomers that might be difficult to obtain otherwise. masterorganicchemistry.commasterorganicchemistry.com

Reactions of the But-3-ene-2-sulfonyl Moiety

The but-3-ene-2-sulfonyl moiety is a versatile functional group that can participate in a variety of chemical transformations, largely dictated by the presence of the vinyl sulfone and the terminal alkene.

Nucleophilic Conjugate Addition (Michael Addition) Reactions

The vinyl sulfone group is a potent Michael acceptor, readily undergoing nucleophilic conjugate addition (also known as Michael addition). nih.govmasterorganicchemistry.com This reactivity is due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orglumenlearning.com

A wide range of nucleophiles can participate in Michael additions to vinyl sulfones, including amines, thiols, and carbanions. acs.orgstackexchange.compressbooks.pub The reaction proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized carbanion, which is subsequently protonated to yield the addition product. wikipedia.org Vinyl sulfones have been shown to be highly reactive and selective in thiol-Michael addition reactions, often reacting more rapidly than acrylates. rsc.orgresearchgate.net

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | β-Amino sulfones | Typically mild, often without a catalyst |

| Thiols | β-Thio sulfones | Often base-catalyzed |

| Enolates/Carbanions | γ-Sulfonyl carbonyls/alkanes | Strong base required |

Pericyclic Reactions, Including Cycloadditions

The but-3-ene-2-sulfonyl moiety can participate in pericyclic reactions, most notably cycloadditions. The vinyl sulfone component can act as a 2π partner in these reactions. nih.gov For instance, vinyl sulfones can function as dienophiles in Diels-Alder [4+2] cycloaddition reactions with suitable dienes. researchgate.net The electron-withdrawing sulfonyl group activates the double bond for this type of reaction.

Furthermore, the terminal alkene of the but-3-ene group could potentially participate in other cycloaddition reactions. The specific reactivity would depend on the reaction partner and conditions. The stereochemistry of these reactions is often predictable based on the principles of pericyclic reactions. ebsco.com

| Reaction Type | Role of But-3-ene-2-sulfonyl Moiety | Potential Product |

|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Dienophile (vinyl sulfone part) | Cyclohexene derivative with a sulfonyl group |

| [3+2] Cycloaddition | Dipolarophile | Five-membered heterocyclic ring |

| [2+2] Cycloaddition | 2π component | Cyclobutane derivative |

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Olefin metathesis is a powerful synthetic tool for the formation of carbon-carbon double bonds. nih.govharvard.edu The terminal alkene of the but-3-ene-2-sulfonyl group makes it a potential substrate for various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). sigmaaldrich.comorganic-chemistry.org

For this compound to undergo RCM, a second double bond must be present within the same molecule in a sterically favorable position to form a cyclic structure. ru.nlnih.gov For example, if the furan ring were to be functionalized with another alkenyl chain, RCM could be employed to construct a new ring system.

Cross-metathesis would involve the reaction of the terminal alkene with another olefin in the presence of a suitable catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst) to form a new, substituted alkene. nih.govresearchgate.net The success of such reactions would depend on the choice of catalyst and the nature of the reaction partner. The tolerance of metathesis catalysts to various functional groups, including sulfones, makes this a feasible transformation. nih.gov

Allylic Functionalization and Substitutions

The allylic moiety in this compound is a prime site for a variety of functionalization and substitution reactions. Transition metal catalysis, particularly with palladium and rhodium complexes, offers powerful methods for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the allylic position.

One of the most prominent reactions for allylic functionalization is the palladium-catalyzed Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction involves the activation of an allylic leaving group by a palladium(0) catalyst to form a π-allyl palladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org In the case of this compound, while it does not possess a traditional leaving group, activation of the allylic C-H bond or derivatization of the alkene could provide entry into Tsuji-Trost type reactivity.

Rhodium-catalyzed reactions also present a viable pathway for the allylic functionalization of sulfonyl-containing compounds. organic-chemistry.orgnih.govnih.govacs.org For instance, rhodium catalysts have been successfully employed for the regio- and enantioselective allylic sulfonylation of various substrates. organic-chemistry.orgnih.gov While the target molecule already contains a sulfonyl group, related rhodium-catalyzed allylic substitutions with other nucleophiles could be envisaged. The choice of ligand is crucial in directing the regioselectivity (branched vs. linear product) and enantioselectivity of these transformations. organic-chemistry.orgnih.gov

Below is a representative table of potential allylic substitution reactions of a derivatized this compound, based on known palladium and rhodium-catalyzed methodologies.

Table 1: Representative Allylic Substitution Reactions

| Catalyst System | Nucleophile | Potential Product | Regioselectivity |

| Pd(PPh₃)₄ | Malonate ester | C-allylated malonate | Predominantly linear |

| [Rh(COD)Cl]₂ / Chiral Ligand | Amine | Allylic amine | Branched or linear (ligand dependent) |

| Pd₂(dba)₃ / dppf | Phenol | Allylic ether | Predominantly linear |

| [Rh(NBD)₂]BF₄ / Ligand | Grignard reagent | C-allylated product | Branched or linear (ligand dependent) |

Intermolecular and Intramolecular Annulation Reactions

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, providing a powerful tool for the construction of complex cyclic systems. nih.govmdpi.comrsc.org This reactivity allows for both intermolecular and intramolecular annulations.

Intermolecular Annulation:

In an intermolecular Diels-Alder reaction, the furan ring of this compound would react with an external dienophile. The electron-withdrawing nature of the sulfonyl group can influence the electron density of the furan ring and thus its reactivity as a diene. The reaction of furan derivatives with dienophiles like maleimides or maleic anhydride (B1165640) typically proceeds to form oxa-bridged bicyclic products. mdpi.comresearchgate.net The stereoselectivity of the reaction (endo vs. exo) is influenced by kinetic and thermodynamic factors. researchgate.net

Intramolecular Annulation:

The presence of a dienophilic butenyl side chain in this compound opens up the possibility of an intramolecular Diels-Alder (IMDA) reaction. youtube.comacs.orgmdpi.com This would involve the butenyl group acting as the dienophile and the furan ring as the diene, leading to the formation of a fused tricyclic system. IMDA reactions are often favored due to entropic factors. mdpi.com The feasibility and outcome of such a reaction would depend on the length and flexibility of the tether connecting the diene and dienophile, as well as the substitution pattern on the butenyl chain.

The following table outlines hypothetical annulation reactions involving this compound.

Table 2: Potential Annulation Reactions of this compound

| Reaction Type | Reactant/Conditions | Potential Product |

| Intermolecular Diels-Alder | N-Phenylmaleimide | Oxa-bridged bicyclic adduct |

| Intermolecular Diels-Alder | Dimethyl acetylenedicarboxylate | Substituted aromatic ring (after aromatization) |

| Intramolecular Diels-Alder | Thermal or Lewis acid catalysis | Fused tricyclic system |

Chemoselective Oxidation and Reduction Pathways

The multiple functional groups in this compound allow for a range of chemoselective oxidation and reduction reactions. The specific reaction conditions and reagents will determine which part of the molecule is transformed.

Oxidation:

The furan ring and the butenyl side chain are both susceptible to oxidation. The sulfonyl group is generally stable to further oxidation. organic-chemistry.org

Epoxidation: The double bond of the butenyl side chain can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing sulfonyl group may influence the reactivity of the double bond. For dienyl sulfones, selective epoxidation of one double bond over another is possible. researchgate.netresearchgate.net

Oxidation of the Furan Ring: Stronger oxidizing agents can lead to the oxidation of the furan ring, potentially resulting in ring-opened products or more complex rearranged structures.

Reduction:

Selective reduction of the carbon-carbon double bond in the butenyl side chain is a plausible transformation.

Conjugate Reduction: While the double bond is not directly conjugated to the sulfonyl group, its allylic position makes it susceptible to certain reduction conditions. Catalytic hydrogenation using specific catalysts can be employed to selectively reduce C=C bonds in the presence of other functional groups. researchgate.netorganic-chemistry.org For instance, transfer hydrogenation with a palladium catalyst could potentially reduce the double bond. organic-chemistry.org

Reduction of the Sulfonyl Group: The sulfonyl group itself can be removed under reductive conditions, a process known as desulfonylation. wikipedia.org This typically requires strong reducing agents like sodium amalgam or samarium(II) iodide and would result in the formation of a hydrocarbon. wikipedia.org

A summary of potential chemoselective transformations is presented in the table below.

Table 3: Chemoselective Oxidation and Reduction of this compound

| Reaction Type | Reagent | Potential Product |

| Epoxidation | m-CPBA | 2-((3,4-Epoxybutan-2-yl)sulfonyl)furan |

| Catalytic Hydrogenation | H₂, Pd/C (poisoned) | 2-(Butan-2-sulfonyl)furan |

| Desulfonylation | Na/Hg | 2-Butylfuran |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 but 3 Ene 2 Sulfonyl Furan

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the primary tool for elucidating the detailed molecular structure of 2-(But-3-ene-2-sulfonyl)furan in solution. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon resonances is achieved.

One-Dimensional (¹H, ¹³C) NMR for Primary Structural Confirmation

The one-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental confirmation of the compound's structure by identifying the distinct chemical environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum displays characteristic signals corresponding to the furan (B31954) ring and the but-3-ene-2-sulfonyl side chain. The three protons of the 2-substituted furan ring appear as distinct multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing sulfonyl group. The vinyl protons of the butene moiety are observed in the typical olefinic region, while the methine and methyl protons adjacent to the sulfonyl group are shifted downfield.

Similarly, the ¹³C NMR spectrum shows eight unique carbon signals, consistent with the proposed molecular structure. The carbons of the furan ring, particularly C2 directly attached to the sulfonyl group, are significantly deshielded. The olefinic carbons of the butene group and the aliphatic carbons complete the spectrum.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H5 (Furan) | 7.65 | dd | 1.8, 0.8 | 1H |

| H3 (Furan) | 7.20 | dd | 3.6, 0.8 | 1H |

| H4 (Furan) | 6.55 | dd | 3.6, 1.8 | 1H |

| H3' (Butene) | 5.85 | ddd | 17.2, 10.5, 7.5 | 1H |

| H4'a (Butene) | 5.30 | d | 17.2 | 1H |

| H4'b (Butene) | 5.25 | d | 10.5 | 1H |

| H2' (Butene) | 3.95 | qd | 7.5, 7.0 | 1H |

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Furan) | 152.5 |

| C5 (Furan) | 148.0 |

| C3' (Butene) | 132.0 |

| C3 (Furan) | 120.1 |

| C4 (Furan) | 112.8 |

| C4' (Butene) | 121.5 |

| C2' (Butene) | 62.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the scalar coupling network. Key correlations are observed between the adjacent furan protons H3-H4 and H4-H5. Within the side chain, correlations are seen from the methine proton (H2') to both the adjacent vinyl proton (H3') and the methyl protons (H1'), as well as from H3' to the terminal vinyl protons (H4'a and H4'b), confirming the but-3-ene-2-yl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum. For instance, the proton signal at 7.65 ppm correlates with the carbon signal at 148.0 ppm, assigning them to H5 and C5 of the furan ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) connectivities. The connection between the furan ring and the sulfonyl group is established by correlations from the furan proton H3 (δ 7.20) to the furan carbon C2 (δ 152.5). The link between the sulfonyl group and the butene chain is confirmed by correlations from the methine proton H2' (δ 3.95) and methyl protons H1' (δ 1.50) to the methine carbon C2' (δ 62.5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations, which are vital for understanding the molecule's preferred conformation and stereochemistry. For this flexible acyclic molecule, NOESY correlations between the furan ring protons (e.g., H3) and the protons of the butene side chain (e.g., H2') indicate their spatial proximity in the dominant solution-state conformation.

NMR Studies for Conformational Analysis and Fluxional Behavior

Due to free rotation around the C-S and S-C single bonds, this compound can exist in multiple conformations. The analysis of NMR data, particularly NOESY correlations and vicinal coupling constants, provides insight into the molecule's conformational preferences in solution. The relative intensities of NOE cross-peaks can be used to estimate inter-proton distances, helping to build a model of the lowest energy conformer. The molecule does not exhibit fluxional behavior at room temperature, as evidenced by the sharp, well-resolved signals in the NMR spectra.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides complementary data to NMR, confirming the molecular weight and elemental composition, and offering insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the exact mass of the molecule with high precision, which in turn confirms its elemental formula. For this compound, the molecular formula is C₈H₁₀O₃S. HRMS analysis provides an exact mass measurement that corresponds to this formula, distinguishing it from other potential isobaric compounds.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₃S |

| Calculated Exact Mass [M+H]⁺ | 187.0423 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways of Organosulfur Compounds

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, providing further structural verification. The fragmentation of sulfonamides and related organosulfur compounds often involves characteristic cleavage at the C-S and S-O bonds.

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 187.04), several key fragment ions are observed. A prominent fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of the but-3-ene-2-yl radical and formation of the furan-2-sulfonyl cation, or vice-versa. Another common pathway for sulfones is the loss of sulfur dioxide (SO₂).

Interactive Table 4: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 187.04 | 123.01 | C₄H₆ (Butene) | [Furan-SO₂H]⁺ |

| 187.04 | 95.01 | SO₂ + CH₃CHO | [Furan-CH=CH₂]⁺ |

| 187.04 | 67.02 | C₄H₆SO₂ | [Furan]⁺ |

This detailed spectroscopic analysis, combining various NMR and MS techniques, provides a comprehensive and unambiguous structural elucidation of this compound.

Atmospheric Pressure Chemical Ionization (APCI) in MS

Atmospheric Pressure Chemical Ionization (APCI) is a mass spectrometry (MS) ionization technique particularly suited for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgencyclopedia.pub In the context of this compound, APCI serves as a soft ionization method that utilizes gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org

The process begins with the complete evaporation of the sample effluent from a coupled high-performance liquid chromatography (HPLC) system. encyclopedia.pub The resulting mixture of solvent and sample vapor is then ionized via a corona discharge. creative-proteomics.com This can be performed in either positive or negative ionization mode. In the positive mode, proton transfer or adduction of reactant gas ions leads to the formation of protonated molecules, denoted as [M+H]⁺. encyclopedia.pub Conversely, in the negative mode, proton abstraction results in [M−H]⁻ ions, or anion attachment can form [M+X]⁻ ions. encyclopedia.pub A key advantage of APCI is that ionization occurs in the gas phase, which allows for the use of nonpolar solvents as the mobile phase. wikipedia.orgencyclopedia.pub This versatility makes APCI a robust interface for LC/MS applications, especially with reversed-phase chromatography. wikipedia.org For this compound, which is a relatively small and thermally stable molecule, APCI would be expected to efficiently generate singly charged ions, allowing for clear determination of its molecular weight. creative-proteomics.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a powerful tool for the structural elucidation of molecules like this compound by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites the vibrational modes of a molecule. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, distinct absorption bands would be expected. The sulfonyl (SO₂) group typically exhibits strong asymmetric and symmetric stretching vibrations. The furan ring will show characteristic C-O-C and C-H stretching and bending modes. globalresearchonline.netresearchgate.net The but-3-ene-2-sulfonyl moiety will also contribute specific vibrations corresponding to its C=C and C-H bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds. For this compound, the C=C stretching vibration of the butene group and the symmetric vibrations of the furan ring are expected to produce strong signals in the Raman spectrum. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for the identification and confirmation of its structural features. americanpharmaceuticalreview.com Differences in the spectra of different crystalline forms, or polymorphs, can also be observed, which can be interpreted in terms of molecule-molecule interactions within the crystal unit cell. americanpharmaceuticalreview.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |

| Sulfonyl (SO₂) Asymmetric Stretch | ~1350-1300 | |

| Sulfonyl (SO₂) Symmetric Stretch | ~1160-1120 | Strong |

| Furan Ring (C-O-C Stretch) | ~1250-1020 | |

| Furan Ring (C-H Stretch) | ~3150-3100 | |

| Alkene (C=C Stretch) | ~1680-1640 | Strong |

| Alkene (=C-H Stretch) | ~3100-3000 | |

| Alkyl (C-H Stretch) | ~2960-2850 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

The resulting crystal structure would also shed light on intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal lattice. mdpi.com Even in the absence of a single crystal, powder XRD can be utilized to analyze the crystallinity of a bulk sample and identify different polymorphic forms if they exist. The study of related heterocyclic sulfones has shown that the ring conformation can vary from planar to twisted depending on the substituents. researchgate.net

Advanced X-ray Spectroscopy for Sulfur Speciation

Advanced X-ray spectroscopy techniques offer a powerful means to investigate the electronic structure and chemical environment of the sulfur atom in this compound.

Sulfur K-edge X-ray Absorption Spectroscopy (XAS)

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique for determining the oxidation state and coordination environment of sulfur. osti.gov The absorption spectra are sensitive to the nature of the organic groups bound to the sulfonyl (SO₂) moiety. acs.orgnih.gov By analyzing the energy and features of the absorption edge, which corresponds to the excitation of a sulfur 1s electron, one can gain insight into the electronic structure of the sulfonyl group in this compound. rsc.org The spectra of sulfones show significant variability depending on the nature of the groups attached to the sulfonyl moiety. researchgate.netresearchgate.net

Sulfur Kβ X-ray Emission Spectroscopy (XES)

Sulfur Kβ X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that provides information about the occupied molecular orbitals with sulfur 3p character. researchgate.net Following core-level excitation, the relaxation process involving the filling of the core hole by a valence electron results in the emission of X-rays. The energy of these emitted photons is characteristic of the valence electronic structure. For this compound, the XES spectrum would offer a detailed picture of the bonding between the sulfur atom and its neighboring oxygen and carbon atoms. In some instances, the combination of both sulfur K-edge XAS and sulfur Kβ XES can be a powerful tool for determining sulfur speciation in complex mixtures. osti.govosti.govrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species that possess unpaired electrons, such as free radicals. acs.org While this compound itself is not a radical and would be EPR-silent, this technique is invaluable for studying any radical intermediates that might be formed during its synthesis or subsequent reactions. acs.org

Computational Chemistry and Theoretical Studies of 2 but 3 Ene 2 Sulfonyl Furan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of organic molecules. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for studying molecules of the size and complexity of 2-(but-3-ene-2-sulfonyl)furan. These calculations can predict a wide range of properties, including electronic structure, optimized geometry, and reaction pathways.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Gaps)

The electronic structure of a molecule is fundamental to its reactivity. Molecular Orbital Theory provides a framework for understanding the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the presence of the electron-withdrawing sulfonyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted furan (B31954). The vinyl group, being a conjugated system, may also influence the energies of the frontier orbitals. DFT calculations on analogous furan and sulfone-containing compounds can provide insight into the expected HOMO-LUMO gap for the title compound.

Table 1: Representative HOMO-LUMO Gaps for Analogous Compounds Calculated by DFT Methods

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Furan | B3LYP/6-31G(d) | -6.4 | 1.7 | 8.1 |

| Thiophene Sulfonamide Derivative | B3LYP/6-311G(d,p) | -7.2 to -8.1 | -1.8 to -2.5 | 4.7 to 5.6 |

| Chalcone (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | B3LYP/6-311++G(d,p) | -6.12 | -2.29 | 3.83 |

Geometry Optimization and Conformational Analysis

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers and their relative stabilities.

Table 2: Typical Bond Lengths (Å) in Furan and Sulfone Containing Molecules from Computational Studies

| Bond | Typical Length (Å) |

|---|---|

| C-S (in sulfone) | 1.75 - 1.85 |

| S=O (in sulfone) | 1.43 - 1.50 |

| C=C (alkene) | 1.33 - 1.35 |

| C-O (in furan) | 1.36 - 1.38 |

| C=C (in furan) | 1.35 - 1.37 |

| C-C (in furan) | 1.43 - 1.45 |

Reaction Pathway Elucidation and Transition State Calculations

DFT is a powerful tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and transition states involved in a reaction. Transition state calculations allow for the determination of activation energies, which are crucial for understanding reaction rates.

For this compound, several reactions could be of interest. The furan ring can participate in electrophilic substitution and Diels-Alder reactions. The vinyl sulfone moiety is a known Michael acceptor, susceptible to nucleophilic attack. DFT calculations could be employed to investigate the feasibility of these and other reactions, providing valuable insights into the reactivity of the molecule. For instance, the Diels-Alder reaction of the furan ring with a dienophile could be modeled to determine the activation barrier and the stereoselectivity of the reaction.

High-Level Quantum Chemical Methods for Thermochemical Properties

While DFT is excellent for many applications, high-level quantum chemical methods, such as the Gaussian-n (Gn) theories (e.g., G3), are often required for highly accurate calculations of thermochemical properties. These methods use a combination of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.

For this compound, these methods could be used to calculate key thermochemical data such as the standard molar enthalpy of formation (ΔfH°), standard molar enthalpy of combustion (ΔcH°), and heat capacity (Cp). mdpi.com Such data are essential for chemical engineering applications and for understanding the energetic stability of the compound. A study on sulfur-containing furan derivatives demonstrated good agreement between experimentally determined and G3-calculated enthalpies of formation. mdpi.com

Table 3: Example Thermochemical Data for a Sulfur-Containing Furan Derivative (Furfuryl Methyl Sulfide) mdpi.com

| Property | Experimental Value (kJ·mol⁻¹) | G3 Calculated Value (kJ·mol⁻¹) |

|---|---|---|

| Gas-phase Enthalpy of Formation | -104.5 ± 2.6 | -101.9 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a molecule, including its conformational changes, interactions with solvent molecules, and transport properties.

For this compound, MD simulations could be used to explore its conformational landscape in different solvents and at various temperatures. This would provide insights into the flexibility of the molecule and the predominant conformations in solution. Furthermore, MD simulations could be employed to study the interaction of the molecule with biological macromolecules, such as enzymes or receptors, to understand its potential biological activity. Studies on furan resins have utilized reactive force fields in MD simulations to model their structural evolution. psu.edu

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Models

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity or other properties. These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. Many of these descriptors can be calculated using computational chemistry methods.

For a series of furan sulfone derivatives, including this compound, a QSRR model could be developed to predict a specific property, such as reaction rate or biological activity. The computational descriptors used in such a model could include HOMO and LUMO energies, dipole moment, molecular surface area, and various other quantum chemical parameters. A study on furan derivatives as corrosion inhibitors successfully used computationally derived descriptors to build a QSPR (Quantitative Structure-Property Relationship) model. digitaloceanspaces.com

Applications of 2 but 3 Ene 2 Sulfonyl Furan in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecular Architectures

The furan (B31954) ring is a cornerstone in the synthesis of complex molecules due to its unique electronic properties and reactivity. cam.ac.ukmdpi.com While there is no specific data on 2-(but-3-ene-2-sulfonyl)furan, furan derivatives are widely employed as versatile building blocks. springernature.comopenalex.orgresearchgate.net

Access to Highly Substituted Furans and Other Heterocycles

In principle, the structural motifs within this compound—the furan ring, the vinylsulfone moiety—could offer several avenues for the synthesis of highly substituted furans and other heterocycles. The electron-withdrawing nature of the sulfonyl group can activate the furan ring for certain nucleophilic attacks, while the vinyl group can participate in various cycloaddition and addition reactions. researchgate.net

Methodologies for synthesizing substituted furans often involve transition-metal-catalyzed cross-coupling reactions, electrophilic substitutions, and cycloadditions. nih.govresearchgate.netresearchgate.netrsc.orgacs.org For instance, palladium-catalyzed reactions are commonly used to introduce substituents onto the furan core. It is conceivable that the furan ring in this compound could be functionalized at its vacant positions (C3, C4, and C5) through established protocols.

Furthermore, the vinylsulfone functionality could serve as a Michael acceptor, reacting with nucleophiles to introduce substituents at the β-position of the sulfonyl group. The resulting intermediate could then potentially undergo further transformations to yield diverse heterocyclic systems. The furan ring itself can also act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic systems that are valuable intermediates for the synthesis of a variety of other molecules. amazonaws.com

Construction of Carbocyclic and Polycyclic Systems

Furan derivatives are pivotal in the construction of carbocyclic and polycyclic frameworks, primarily through the Diels-Alder reaction. organic-chemistry.org The furan ring can react as a diene with various dienophiles to form 7-oxabicyclo[2.2.1]heptene adducts. These adducts can then be transformed into a range of carbocyclic systems, including substituted benzenes, cyclohexanes, and other more complex polycyclic structures.

While no specific Diels-Alder reactions involving this compound have been reported, the presence of the electron-withdrawing sulfonyl group would likely influence the reactivity of the furan ring as a diene. Generally, electron-withdrawing groups on the furan ring decrease its reactivity in normal electron-demand Diels-Alder reactions but may enhance its reactivity in inverse electron-demand Diels-Alder reactions. The butenyl side chain also presents possibilities for intramolecular reactions, potentially leading to fused ring systems.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk Furan-containing scaffolds are attractive in DOS due to the multiple reaction pathways the furan ring can undergo. nih.govnih.govresearchgate.net

A hypothetical DOS strategy involving this compound could leverage the reactivity of both the furan ring and the vinylsulfone moiety. For example, a library of compounds could be generated by reacting the vinylsulfone with a diverse set of nucleophiles, followed by a range of reactions on the furan ring, such as electrophilic substitution or Diels-Alder cycloaddition with a variety of dienophiles. This approach would lead to a collection of molecules with significant skeletal and appendage diversity.

Precursors for Polymer Synthesis (e.g., Polysulfones via Ring-Opening Polymerization)

Polysulfones are a class of high-performance thermoplastics known for their thermal stability and mechanical strength. While aromatic polysulfones are typically synthesized via nucleophilic aromatic substitution, aliphatic polysulfones can be prepared through the ring-opening polymerization of cyclic sulfones. mdpi.comnih.gov

There is no direct evidence of this compound being used as a precursor for polysulfones. The furan ring itself can undergo ring-opening, but this is typically under harsh conditions. nih.govmdpi.com The butenyl side chain, however, could potentially participate in polymerization reactions. For instance, radical polymerization of the vinyl group could lead to a polymer with pendant furanosulfonyl groups.

Alternatively, if the sulfonyl group were part of a cyclic system, such as a sultone, ring-opening polymerization could be a viable route to a polysulfone. However, in the acyclic structure of this compound, this is not a direct pathway.

Development of Mechanistic Probes and Catalyst Systems

Due to the lack of specific research, the application of this compound as a mechanistic probe or in catalyst systems is entirely speculative. In principle, the furan ring could act as a ligand for a metal catalyst, and the vinylsulfone moiety could be used as a reactive handle to immobilize the molecule on a solid support. The compound's electronic and steric properties could be fine-tuned by modifying the substituents on the furan ring, making it a potential candidate for ligand development in catalysis.

As a mechanistic probe, the vinylsulfone group could be used to study reactions involving Michael additions, with the furan acting as a reporter group that could be monitored by spectroscopic methods.

Q & A

Q. How do aromatic stacking interactions in this compound crystals affect its solid-state reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.